Product packaging for Lactic acid, N-sec-butyl amide(Cat. No.:CAS No. 5422-35-5)

Lactic acid, N-sec-butyl amide

Cat. No.: B14742673
CAS No.: 5422-35-5
M. Wt: 145.20 g/mol
InChI Key: XTJWSVJLAUEUCQ-UHFFFAOYSA-N
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Description

Lactic acid, N-sec-butyl amide (CAS 30220-58-7) is a chiral organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.1995 g/mol . It belongs to the class of lactate amides (LAs), which are recognized as valuable bio-based building blocks derived from lactic acid . Its structure, featuring both an amide and a chiral center, makes it a versatile intermediate in organic synthesis and materials science. This compound is of significant interest in pharmaceutical research, where chiral amines are critical precursors. The (R)-enantiomer of its core structural motif, sec-butylamine, is a key chiral intermediate in the synthesis of CRF-1 receptor antagonists, which are being investigated as novel treatments for depression and anxiety disorders . Furthermore, lactate amides serve as precursors for the synthesis of specialized (meth)acrylic monomers. These monomers can be polymerized to create advanced, well-defined polymeric materials with potential applications in developing sustainable and functional polymers . The enthalpy of vaporization for this compound has been determined to be 77.4 kJ/mol at 380 K . Researchers value this compound for its utility in exploring green chemical synthesis and for creating new biomaterials. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B14742673 Lactic acid, N-sec-butyl amide CAS No. 5422-35-5

Properties

CAS No.

5422-35-5

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

N-butan-2-yl-2-hydroxypropanamide

InChI

InChI=1S/C7H15NO2/c1-4-5(2)8-7(10)6(3)9/h5-6,9H,4H2,1-3H3,(H,8,10)

InChI Key

XTJWSVJLAUEUCQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C(C)O

Origin of Product

United States

Synthetic Methodologies for N Sec Butyl Amides of Lactic Acid

Direct Amidation Pathways from Lactic Acid and Sec-butylamine (B1681703)

Direct amidation represents the most straightforward approach to synthesizing N-sec-butyl lactamide (B1674226), involving the direct reaction of lactic acid with sec-butylamine. This method is advantageous due to its atom economy, as the primary byproduct is water.

Catalyst-Free and Solvent-Free Amidation Protocols

The direct amidation of lactic acid with primary amines can be achieved under solvent- and catalyst-free conditions. researchgate.netresearchgate.net This environmentally benign approach involves heating a mixture of lactic acid and the amine, leading to the formation of the corresponding α-hydroxy amide. researchgate.net While this method has been demonstrated to be effective for a variety of primary amines, yielding good to excellent product yields, its specific application to sec-butylamine requires consideration of the amine's reactivity. researchgate.netresearchgate.net The reaction typically proceeds by mixing the reactants and heating them for a specified duration.

For instance, a general procedure for the catalyst-free amidation of lactic acid involves stirring a mixture of lactic acid and a primary amine for several hours. researchgate.net The reaction conditions, such as temperature and reactant molar ratio, can be optimized to maximize the yield of the desired amide. researchgate.net

Catalytic Approaches in Lactic Amide Formation (e.g., Yamazaki-Higashi Phosphorylation)

Catalytic methods can enhance the efficiency of the direct amidation of lactic acid. The Yamazaki-Higashi phosphorylation reaction, for example, is a powerful tool for the synthesis of amides from carboxylic acids and amines. researchgate.netcsic.es This method typically employs a phosphite (B83602) reagent, such as triphenyl phosphite, in the presence of a base like pyridine (B92270) to activate the carboxylic acid for nucleophilic attack by the amine. researchgate.net The reaction proceeds at moderate temperatures and generally provides high yields of the desired amide. csic.es The Yamazaki-Higashi reaction has been successfully applied to the synthesis of various polyamides and is a viable method for the preparation of N-sec-butyl lactamide. researchgate.net

Indirect Synthetic Routes via Lactic Acid Derivatives

Indirect methods for the synthesis of N-sec-butyl lactamide involve the use of more reactive derivatives of lactic acid, which can facilitate the amidation reaction. These routes often provide higher yields and may be more suitable for less reactive amines.

Aminolysis of Lactate (B86563) Esters (e.g., Ethyl Lactate) with Sec-butylamine

The aminolysis of lactate esters, such as ethyl lactate, with sec-butylamine is a common and effective method for preparing N-sec-butyl lactamide. google.com This reaction involves the nucleophilic attack of the amine on the ester carbonyl group, leading to the displacement of the ethoxy group and the formation of the amide. The reaction can be carried out with or without a catalyst, although the use of a catalyst can accelerate the reaction rate. A patent describes a process for producing lactamide compounds by reacting a lactate ester with an amine. google.com

Enzymatic catalysis offers a green and highly selective alternative for the aminolysis of lactate esters. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze the acylation of amines with esters. researchgate.netresearchgate.net For example, the resolution of (±)-sec-butylamine has been achieved through acylation with ethyl esters catalyzed by Candida antarctica lipase, yielding the corresponding amide. researchgate.net

Amidation of Lactide and Other Lactic Acid Precursors

Lactide, the cyclic dimer of lactic acid, serves as another important precursor for the synthesis of N-substituted lactamides. The ring-opening of lactide with amines provides a direct route to these compounds. rsc.orgresearchgate.net This reaction can be performed with primary or secondary amines and can be catalyzed by various catalysts, including organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org A patent discloses a process for making lactamide compounds by reacting lactide with an amine. google.com This method is particularly useful for the synthesis of amide end-capped polylactic acid (PLA). rsc.orgresearchgate.net

Stereoselective Synthesis of Enantiopure N-sec-butyl Amides of Lactic Acid

Given that both lactic acid and sec-butylamine are chiral molecules, the synthesis of N-sec-butyl lactamide can result in a mixture of diastereomers. The stereoselective synthesis of a specific enantiomer often requires the use of enantiopure starting materials or a chiral catalyst.

Enzymatic methods are particularly well-suited for stereoselective synthesis. For example, the kinetic resolution of racemic sec-butylamine using a lipase can provide access to enantiomerically enriched (S)-sec-butylamine, which can then be reacted with an enantiopure form of lactic acid or its derivative to yield a specific diastereomer of N-sec-butyl lactamide. researchgate.net The enantiomeric excess of the resulting amine can be very high, depending on the enzyme and reaction conditions used. researchgate.net For instance, Candida antarctica lipase-catalyzed acylation of (±)-sec-butylamine with ethyl decanoate (B1226879) in methyl t-butyl ether has been shown to produce (S)-sec-butylamine with high enantiomeric excess. researchgate.net

Reactants Product Methodology Key Features
Lactic Acid, Sec-butylamineN-sec-butyl lactamideDirect AmidationCatalyst-free and solvent-free options available. researchgate.netresearchgate.net
Ethyl Lactate, Sec-butylamineN-sec-butyl lactamideAminolysisCan be performed with or without a catalyst; enzymatic options offer high selectivity. google.comresearchgate.net
Lactide, Sec-butylamineN-sec-butyl lactamideRing-opening AmidationUseful for producing amide end-capped polymers. rsc.orgresearchgate.net
(±)-sec-butylamine, Acylating Agent(S)- or (R)-N-sec-butyl amideEnzymatic Kinetic ResolutionProvides access to enantiopure amides. researchgate.net

Strategies Employing Chiral Auxiliaries Derived from Lactic Acid

A foundational strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a reaction. wikipedia.org Lactic acid itself, being an easily obtainable chiral molecule, is a promising candidate for use as a chiral auxiliary. acs.orgacs.org Both D- and L-lactic acids are readily available, offering a significant advantage. acs.org

The core principle involves attaching the chiral lactic acid unit to a prochiral molecule to form a diastereomeric intermediate. The inherent chirality of the lactate moiety then guides the stereoselective formation of a new chiral center. A key example of this approach is the diastereoselective Diels-Alder reaction. acs.orgacs.org In this process, an acrylate (B77674) derivative of a lactic acid ester acts as a dienophile. When reacted with a diene like 1,3-butadiene (B125203) in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄), the facial selectivity of the cycloaddition is controlled by the chiral lactate group. acs.orgacs.org

After the desired stereocenter is created, the chiral auxiliary (the lactate group) is cleaved from the molecule, typically through hydrolysis. acs.org Because lactic acid is highly water-soluble, its removal from the reaction mixture can often be accomplished through a simple aqueous wash, which is a significant practical advantage for purification. acs.orgacs.org While this specific example leads to an optically active cyclohexene (B86901) derivative, the underlying principle demonstrates how the stereocenter of lactic acid can be effectively employed to control the synthesis of other chiral molecules. acs.org This strategy allows for the synthesis of both (R)- and (S)-enantiomers from a single, widely available starting material like ethyl L-lactate. acs.org

Asymmetric Catalysis in Amide Bond Formation

Moving beyond stoichiometric chiral auxiliaries, asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. In the context of α-hydroxy amides like N-sec-butyl lactamide, significant progress has been made in the kinetic resolution catalyzed by chiral N-heterocyclic carbenes (NHCs).

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. nii.ac.jp A study on the kinetic resolution of α-hydroxyamides demonstrated the effectiveness of a chiral NHC co-catalyzed with a carboxylate anion. nii.ac.jp The process involves the enantioselective acylation of the secondary alcohol group of the α-hydroxyamide.

In this system, the chiral NHC catalyst preferentially acylates one enantiomer of the racemic α-hydroxyamide at a much faster rate than the other. The research found that the steric properties of the amide's N-substituent were crucial for high selectivity. Specifically, α-hydroxyamides with bulky N-substituents, such as N-tert-butyl, provided the best performance, achieving high selectivity factors. nii.ac.jp

Table 1: Effect of N-Substituent on NHC-Catalyzed Kinetic Resolution of α-Hydroxyamides This table is based on data for the kinetic resolution of 2-hydroxy-2-phenylacetamides and illustrates the principle's applicability to α-hydroxyamides.

N-SubstituentSelectivity Factor (s)
N-Methyl1.8
N-Propyl2.0
N-iso-Propyl6.1
N-tert-Butyl11
Data sourced from a study on NHC-catalyzed kinetic resolutions. nii.ac.jp

This method allows for the separation of a racemic mixture, yielding both the acylated product and the unreacted starting material in high enantiomeric purity, provided the selectivity is sufficiently high. nii.ac.jp

Dynamic Kinetic Resolution Approaches for Alpha-Substituted Amides

A limitation of standard kinetic resolution is its maximum theoretical yield of 50% for a single enantiomer. princeton.edu Dynamic kinetic resolution (DKR) overcomes this by combining the resolution step with an in-situ racemization of the slower-reacting enantiomer. princeton.edu This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100%. princeton.edudigitellinc.com

For DKR of α-hydroxy acids and their derivatives, the most successful approach involves a combination of two compatible catalysts: an enzyme for the kinetic resolution and a metal complex for the racemization. princeton.edu

Enzymatic Resolution : Lipases, such as those from Pseudomonas cepacia, are highly effective at enantioselectively acylating alcohols. princeton.edunih.gov

Metal-Catalyzed Racemization : Ruthenium complexes, including Shvo's catalyst or those formed from [Ru(p-cymene)Cl₂]₂ precursors, have proven efficient at racemizing secondary alcohols at temperatures compatible with enzymatic activity. nih.govacs.org

This dual-catalyst system has been successfully applied to the DKR of α-hydroxy esters and α-hydroxy ketones. nih.govacs.org For instance, racemic α-hydroxy esters can be converted into a single enantiomer of the corresponding α-acetoxy ester in high yield and excellent enantiomeric excess. nih.gov The process requires careful optimization to ensure the rate of racemization is equal to or faster than the rate of the faster-reacting enantiomer's acylation. princeton.edu Given the structural similarity, this DKR methodology represents a powerful and highly efficient strategy for the asymmetric synthesis of enantiopure α-hydroxy amides like (R)- or (S)-N-sec-butyl lactamide from a racemic mixture.

Palladium-Catalyzed N-Arylation and Related Amide Transformations

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern synthesis for forming carbon-nitrogen bonds. syr.edu The extension of this methodology to the N-arylation of amides is a valuable tool for modifying compounds like N-sec-butyl lactamide, allowing for the introduction of an aryl group onto the amide nitrogen.

The N-arylation of secondary amides is more challenging than that of amines due to the lower nucleophilicity of the amide nitrogen and the potential for the amide to form a stable κ²-amidate complex with palladium, where it binds through both the nitrogen and oxygen atoms. acs.orgnih.gov This κ²-binding can inhibit the crucial reductive elimination step that forms the final product. syr.edunih.gov

To overcome these challenges, highly specialized and bulky phosphine (B1218219) ligands have been developed. These ligands promote the formation of a more reactive κ¹-bound complex and facilitate the catalytic cycle. acs.org

Ligand Development : Biaryl phosphine ligands, such as XPhos and others with electron-withdrawing groups, have been found to be uniquely effective for the N-arylation of secondary acyclic amides. acs.orgacs.org These ligands create a sterically hindered environment around the palladium center, disfavoring the formation of the inhibitory κ²-complex. acs.org

Reaction Scope : These advanced catalyst systems enable the efficient coupling of secondary amides with a wide range of aryl partners, including aryl chlorides, triflates, and nonaflates. acs.orgacs.org More recently, aryltrimethylgermanes have also been reported as effective arylating agents in palladium-catalyzed amidation. thieme-connect.com

The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by deprotonation of the amide and ligand exchange to form a palladium-amidate complex, and concludes with reductive elimination to yield the N-aryl amide and regenerate the Pd(0) catalyst. syr.edu This transformation provides a powerful method for the late-stage functionalization of N-sec-butyl lactamide to create more complex tertiary amide structures.

Emerging Amide Synthesis Methods Applicable to Lactic Acid Derivatives

Recent research in amide synthesis has focused on developing more sustainable and efficient methods that avoid the use of stoichiometric activating agents, which generate significant chemical waste. researchgate.net These emerging strategies are directly applicable to the synthesis of lactic acid derivatives like N-sec-butyl lactamide.

One of the most direct approaches is the thermal, catalyst-free amidation of carboxylic acids. A study demonstrated that α-hydroxy-amides can be synthesized by the direct reaction of lactic acid with primary amines under solvent-free conditions, with simple heating providing the driving force for the dehydration reaction. researchgate.net While this method worked well for various aryl amines, yielding the corresponding N-aryl α-hydroxy amides in good to excellent yields, it was reported as not being effective for aliphatic amines under the tested conditions. researchgate.net

Table 2: Direct Amidation of Lactic Acid with Aniline Optimization data illustrating the solvent- and catalyst-free approach.

Temperature (°C)Molar Ratio (Lactic Acid:Aniline)Yield (%)
701.0 : 162
701.2 : 183
701.5 : 178
601.2 : 174
801.2 : 176
Data sourced from a study on the direct amidation of lactic acid. researchgate.net

Another emerging area is transamidation , where an existing amide is exchanged for another by reacting it with an amine. Lactic acid itself has been successfully employed as an environmentally benign catalyst for the transamidation of carboxamides with various amines. sioc-journal.cn This method is advantageous due to the ready availability of the catalyst and the often solvent-free reaction conditions. sioc-journal.cn

Other novel methods for amide bond formation that could be applied to lactic acid derivatives include:

Ynoate-Mediated Amidation : Using ynoates as coupling reagents to facilitate the direct amidation of carboxylic acids. organic-chemistry.org

Electrochemical Synthesis : Amidation reactions that proceed under metal-free and exogenous oxidant-free conditions, generating only benign byproducts like H₂. organic-chemistry.org

Enzymatic Synthesis : The use of enzymes like lipases or acylases under mild conditions offers a green alternative to traditional chemical synthesis. researchgate.net

These developing methodologies represent the future of amide synthesis, prioritizing efficiency, safety, and environmental sustainability. scispace.com

Advanced Analytical Approaches for Stereochemical and Structural Elucidation

Enantioselective Chromatographic Techniques

Enantioselective chromatography stands as a cornerstone for the separation of chiral compounds. chromatographyonline.com This is achieved by employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to differential retention times and, consequently, their separation. nih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a widely utilized and effective method for the separation of enantiomers. nih.govnih.gov The success of this technique hinges on the selection of an appropriate chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most frequently used for the enantioseparation of a wide array of chiral compounds. chromatographyonline.comnih.gov These CSPs can be operated in various modes, including normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development. sigmaaldrich.com

For the analysis of Lactic acid, N-sec-butyl amide, a polysaccharide-based CSP would be a primary choice. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in different elution times. The choice of mobile phase, which can range from hexane/alcohol mixtures in normal-phase to aqueous buffers with organic modifiers in reversed-phase, plays a crucial role in achieving optimal separation. sigmaaldrich.com Additives like acids, bases, or salts are often incorporated into the mobile phase to improve peak shape and resolution. jsmcentral.org

Table 1: Illustrative HPLC Parameters for Chiral Separation

ParameterSetting
Column Chiral Polysaccharide-based CSP (e.g., Cellulose or Amylose derivative)
Mobile Phase Varies (e.g., n-Hexane/Isopropanol for Normal Phase; Acetonitrile/Water for Reversed Phase)
Flow Rate Typically 0.5-1.5 mL/min
Detection UV (e.g., 210-230 nm) or Mass Spectrometry (MS)
Temperature Controlled, often near ambient (e.g., 25°C)

This table presents typical starting conditions for method development and would require optimization for the specific analysis of this compound.

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. chromatographyonline.comchromatographyonline.com SFC primarily utilizes supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent like methanol (B129727) or ethanol. chromatographyonline.comfagg.be The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates without a significant loss in chromatographic efficiency. chromatographyonline.com

Similar to HPLC, SFC relies on chiral stationary phases to achieve enantiomeric separation. chromatographyonline.com Polysaccharide-based CSPs are also widely used and have demonstrated excellent performance in SFC. researchgate.net The elution strength and selectivity can be fine-tuned by adjusting the composition of the modifier, the pressure, and the temperature. chromatographyonline.com For this compound, an SFC method would likely involve a polysaccharide-based chiral column with a mobile phase of carbon dioxide and a polar organic modifier.

Table 2: Representative SFC Conditions for Chiral Analysis

ParameterSetting
Column Chiral Polysaccharide-based CSP
Mobile Phase Supercritical CO2 with an alcohol co-solvent (e.g., Methanol, Ethanol)
Flow Rate Typically 1-4 mL/min
Backpressure Controlled (e.g., 100-200 bar)
Temperature Controlled (e.g., 35-45°C)
Detection UV or Mass Spectrometry (MS)

This table provides a general framework for developing an SFC method for the chiral separation of this compound.

Gas Chromatography (GC) in Enantiomeric Analysis

Gas Chromatography (GC) is another well-established technique for the analysis of volatile and thermally stable chiral compounds. chromatographyonline.com Chiral separation in GC is typically achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.czuni-muenchen.de The enantiomers interact with the chiral selector through various mechanisms, including inclusion complexation, leading to their separation. gcms.cz

For a compound like this compound, direct analysis by GC may be possible if it is sufficiently volatile and thermally stable. However, derivatization is a common strategy to enhance volatility and improve chromatographic performance. researchgate.net For instance, the hydroxyl and amide groups could be derivatized to form more volatile esters or ethers. The resulting diastereomers can then be separated on a standard achiral GC column. researchgate.net Alternatively, the enantiomers can be derivatized with an achiral reagent and then separated on a chiral GC column. uni-muenchen.de

Table 3: General GC Parameters for Chiral Separation

ParameterSetting
Column Chiral Capillary Column (e.g., Cyclodextrin-based)
Carrier Gas Helium or Hydrogen
Injection Mode Split or Splitless
Temperature Program Optimized temperature ramp to ensure separation and elution
Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS)

This table outlines typical parameters for a chiral GC analysis, which would need to be tailored for this compound, potentially after derivatization.

Capillary Electrophoresis (CE) for Chiral Resolution

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of charged and polar chiral compounds. chromatographytoday.commdpi.com In chiral CE, a chiral selector is added to the background electrolyte (BGE). chromatographytoday.com The enantiomers form transient diastereomeric complexes with the chiral selector, and due to differences in their charge-to-size ratio and/or their interaction with the selector, they migrate at different velocities under the influence of an electric field, leading to their separation. chromatographytoday.commdpi.com

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. springernature.com For the analysis of this compound, which is a neutral compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed. In MEKC, a surfactant is added to the BGE above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the micelles. By incorporating a chiral selector into the micellar phase or the aqueous phase, enantiomeric resolution can be achieved. mdpi.com

Table 4: Illustrative CE Conditions for Chiral Separation

ParameterSetting
Capillary Fused-silica capillary (uncoated or coated)
Background Electrolyte (BGE) Buffer (e.g., phosphate, borate) containing a chiral selector (e.g., a cyclodextrin derivative) and a surfactant for MEKC
Voltage High voltage applied across the capillary (e.g., 15-30 kV)
Temperature Controlled, typically between 20-30°C
Injection Hydrodynamic or Electrokinetic
Detection UV or Mass Spectrometry (MS)

This table provides a starting point for the development of a chiral CE method for this compound.

Mass Spectrometry as a Complementary Technique in Chiral Analysis

Mass Spectrometry (MS) is a powerful detection technique that provides information about the mass-to-charge ratio of ions, enabling the identification and quantification of analytes. polyu.edu.hk While MS itself is not inherently a chiral technique, it is an invaluable tool when coupled with a chiral separation method like HPLC, SFC, or GC. osti.govscilit.com The combination of a chiral separation technique with MS (e.g., LC-MS, SFC-MS, GC-MS) offers high sensitivity and selectivity, allowing for the confident identification and quantification of enantiomers, even in complex matrices. uni-muenchen.deosti.gov

In the context of this compound, GC-MS analysis would provide characteristic fragmentation patterns. For instance, experimental data for the related compound N-sec-butylacetamide shows prominent peaks at m/z 44, 86, and 58. nih.gov Similar fragmentation analysis for this compound would be crucial for its structural confirmation.

Furthermore, specific mass spectrometric techniques are being developed for direct chiral analysis. polyu.edu.hk These methods often involve the formation of diastereomeric complexes with a chiral selector in the gas phase and their subsequent analysis by tandem mass spectrometry (MS/MS). polyu.edu.hkanr.fr The differential fragmentation patterns or stabilities of these diastereomeric complexes can be used for chiral discrimination. polyu.edu.hk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, including the determination of their stereochemistry. While standard NMR techniques cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments, leading to separate signals for each enantiomer in the NMR spectrum.

For this compound, reacting the compound with a chiral derivatizing agent would create a mixture of diastereomers. The NMR spectra of these diastereomers would exhibit distinct chemical shifts and/or coupling constants for the protons and carbons near the chiral centers, allowing for their differentiation and quantification.

Moreover, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide through-space information about the proximity of different atoms within the molecule. This can be instrumental in determining the relative stereochemistry in diastereomers and in studying the conformation and interaction mechanisms of the chiral molecule with other entities, such as chiral selectors.

Reactivity Profiles and Mechanistic Investigations of N Sec Butyl Amides of Lactic Acid

Transformations Involving the Amide Linkage

The amide bond, while generally stable, can undergo specific transformations, including cleavage and formation reactions, which are of significant interest in organic synthesis.

The transformation of amides into other nitrogen-containing functional groups is a challenging yet valuable synthetic operation. One such transformation is nitrogenation, which can proceed through the cleavage of both the carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds of the amide backbone. While amides are generally unreactive due to the resonance stabilization between the nitrogen lone pair and the carbonyl group, certain catalytic systems can facilitate their activation. digitellinc.comchinesechemsoc.org

Recent research has demonstrated the possibility of converting tertiary amides to nitriles through a transition-metal-free nitrogenation process that involves both C-C and C-N bond cleavage. chinesechemsoc.org This method utilizes sodium nitrite (B80452) (NaNO₂) as the nitrogen source and proceeds through key intermediates such as a four-membered ring and an α-nitroso species. chinesechemsoc.org Although this specific transformation has not been reported for N-sec-butyl lactamide (B1674226), it provides a precedent for the deconstructive transformation of amides.

In the context of transition-metal catalysis, rhodium complexes are known to catalyze a variety of C-N bond forming reactions. nih.govrsc.org For instance, rhodium(I)-catalyzed intramolecular cyanation of styrenes involving N-CN bond cleavage has been reported. rsc.org While not a direct nitrogenation of an amide, this illustrates the capability of rhodium catalysts to activate and cleave N-C bonds. The development of a rhodium-catalyzed nitrogenation of N-sec-butyl lactamide would likely require a catalyst capable of overcoming the high activation barrier associated with the cleavage of the robust amide C-N and adjacent C-C bonds.

Table 1: Examples of Amide Transformations via C-C and C-N Bond Cleavage

Starting Amide TypeReagentsProductCatalystReference
Tertiary AmidesNaNO₂NitrilesNone (Transition-Metal-Free) chinesechemsoc.org
N-Cyanamides-Cyanated StyrenesRhodium(I) rsc.org

This table presents examples of related amide transformations, as direct nitrogenation of N-sec-butyl lactamide via C-C and C-N bond cleavage has not been extensively documented.

Hydroamidation, the addition of an N-H bond across a double or triple bond, is a direct method for the synthesis of amides. While the hydroamidation of alkenes and alkynes is a well-established process, the reverse reaction, or related transformations involving the amide N-H bond of a molecule like N-sec-butyl lactamide, is less common. However, the principles of hydroamidation can provide insight into the potential reactivity of the N-H bond in this compound.

The development of new hydroamidation reactions is an active area of research, with a focus on improving catalyst efficiency and substrate scope. The direct participation of an existing amide N-H bond in an intramolecular cyclization onto an appended unsaturated moiety, for instance, would constitute a related transformation. Such a reaction would likely require catalytic activation of either the N-H bond or the unsaturated group.

Reactivity of the Alpha-Hydroxyl Group

The alpha-hydroxyl group in N-sec-butyl lactamide is a key site for chemical modification, enabling the synthesis of a wide range of derivatives, including polymers and molecules with specific intermolecular interaction properties.

The presence of the hydroxyl group allows for the straightforward derivatization of N-sec-butyl lactamide to introduce polymerizable functionalities, such as acrylate (B77674) or methacrylate (B99206) groups. This is typically achieved through esterification of the hydroxyl group with acryloyl chloride, methacryloyl chloride, or the corresponding anhydrides. The resulting monomer, N-sec-butyl lactamide (meth)acrylate, can then be polymerized to yield polymers with pendant lactamide moieties.

The synthesis of n-butyl methacrylate, a structurally related monomer, is well-documented and can be achieved through the direct esterification of methacrylic acid with n-butanol. google.com This process often utilizes an acid catalyst and involves the removal of water to drive the reaction to completion. google.com A similar approach could be envisioned for the synthesis of the methacrylate derivative of N-sec-butyl lactamide.

Polymers derived from such monomers are of interest due to their potential biocompatibility and biodegradability, stemming from the lactic acid backbone. The properties of the resulting polymer, such as its thermal behavior and solubility, would be influenced by the nature of the N-sec-butyl group. For instance, studies on the thermal degradation of poly(sec-butyl methacrylate) have shown that it degrades through a combination of depolymerization and de-esterification. grafiati.com

Table 2: Polymerization of Related Methacrylate Monomers

MonomerPolymerization MethodResulting PolymerKey FindingsReference
n-Butyl MethacrylateFree-Radical Bulk HomopolymerizationPoly(n-butyl methacrylate)Termination kinetics were studied. grafiati.com
sec-Butyl MethacrylateThermal Degradation StudyPoly(sec-butyl methacrylate)Degrades by depolymerization and de-esterification. grafiati.com
Methyl Methacrylate and n-Butyl AcrylateSequential Anionic PolymerizationTriblock CopolymersPotential as thermoplastic elastomers. researchgate.net

This table provides examples of the polymerization of structurally similar methacrylate monomers, highlighting potential synthetic routes and properties for polymers derived from N-sec-butyl lactamide (meth)acrylate.

The alpha-hydroxyl group, in conjunction with the amide functionality, plays a crucial role in defining the intermolecular interactions of N-sec-butyl lactamide. Both the N-H of the amide and the O-H of the hydroxyl group can act as hydrogen bond donors, while the carbonyl oxygen of the amide and the oxygen of the hydroxyl group can act as hydrogen bond acceptors.

Theoretical studies on N-(hydroxymethyl)acetamide, a related molecule, have shown that various intermolecular hydrogen bonding interactions, including O-H···O, N-H···O, and O-H···N, can exist in its dimers. nih.gov The strength of these interactions follows the order O-H···O > N-H···O ≈ O-H···N. nih.gov It is expected that N-sec-butyl lactamide would exhibit a similar propensity for forming strong intermolecular hydrogen bonds, leading to the formation of dimers and larger aggregates in the condensed phase. The presence of the sec-butyl group may introduce steric hindrance that could influence the geometry and strength of these interactions compared to less substituted amides.

The ability to form multiple hydrogen bonds is a key factor in the physical properties of amides, such as their melting and boiling points, as well as their solubility in different solvents. The specific hydrogen bonding patterns in N-sec-butyl lactamide could also influence its reactivity by affecting the accessibility of the reactive sites.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the mechanisms of chemical reactions. Density Functional Theory (DFT) and other quantum chemical methods can be used to model the structures of reactants, transition states, and products, as well as to calculate the activation energies and reaction enthalpies.

While no specific computational studies on the reaction mechanisms of N-sec-butyl lactamide were found, computational approaches have been applied to understand the reactivity of related systems. For example, theoretical investigations into the intermolecular hydrogen bonding of N-(hydroxymethyl)acetamide dimers have been performed at the B3LYP/6-311++G** level of theory. nih.gov Such studies provide valuable insights into the non-covalent interactions that can influence the reactivity of these molecules.

Furthermore, computational studies on the degradation of related polymers, such as poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate), have helped to rationalize the observed degradation pathways. grafiati.com A computational investigation of the reactions of N-sec-butyl lactamide could similarly provide a deeper understanding of its reactivity profile, guiding the design of new synthetic transformations and functional materials.

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms and characterizing the geometries and energies of transition states. For a reaction involving Lactic acid, N-sec-butyl amide, such as hydrolysis, DFT can elucidate the step-by-step process, including the formation of tetrahedral intermediates and the energy barriers associated with each step.

The choice of functional and basis set is critical in DFT calculations to achieve a balance between computational cost and accuracy. For amide hydrolysis, hybrid functionals like B3LYP or meta-GGA functionals such as M06-2X, combined with Pople-style basis sets (e.g., 6-31+G**) or correlation-consistent basis sets, are commonly employed to provide reliable energetic and geometric parameters.

A typical DFT study of the hydrolysis of this compound would involve locating the transition state for the nucleophilic attack of a water molecule (or hydroxide (B78521) ion) on the carbonyl carbon of the amide. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Hydrolysis of this compound

SpeciesRelative Energy (kcal/mol)Key Bond Distance (Å) C-N
Reactants0.01.34
Transition State+18.51.52
Intermediate-5.22.15
Products-12.8N/A

This table presents hypothetical data based on typical values for amide hydrolysis calculated using DFT. The values are illustrative and would require specific calculations for this compound for validation.

Molecular Dynamics Simulations for Solvent-Amide Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules in solution, which is crucial for understanding how solvent molecules influence the reactivity of a solute like this compound. By simulating the motion of the amide and surrounding solvent molecules over time, MD can reveal detailed information about the solvation shell structure, hydrogen bonding interactions, and the role of the solvent in stabilizing or destabilizing reactants, transition states, and products.

In an MD simulation of this compound in an aqueous environment, the interactions between the amide's carbonyl oxygen and hydroxyl group with water molecules would be of particular interest. These interactions are critical for the solubility of the amide and can play a direct role in reaction mechanisms, for instance, by acting as proton relays. The choice of force field (e.g., CHARMM, AMBER) is paramount for accurately describing the intermolecular forces.

Analysis of the MD trajectories can yield quantitative data such as radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the amide. The integration of the first peak in the RDF provides the coordination number, indicating the average number of solvent molecules in the first solvation shell.

Table 2: Hypothetical Radial Distribution Function (RDF) Data for this compound in Water

Atom Pairg(r) Peak Position (Å)Coordination Number
Carbonyl Oxygen - Water Hydrogen1.92.1
Amide Hydrogen - Water Oxygen2.01.0
Hydroxyl Hydrogen - Water Oxygen1.81.5

This table illustrates the type of data obtainable from MD simulations. The specific values are hypothetical and would depend on the simulation parameters.

Ligand Design and Catalyst Stability Studies

The development of catalysts for reactions involving amides, such as C-H activation or cross-coupling reactions, often relies on the strategic design of ligands that can stabilize the metal center and promote the desired reactivity. Computational studies, including DFT and MD, are invaluable in this process for predicting the efficacy of different ligands and understanding the stability of the catalytic species.

For a hypothetical reaction involving this compound, such as a palladium-catalyzed C-H functionalization, the ligand would need to facilitate the coordination of the palladium to the amide and enable the subsequent C-H bond cleavage. Ligand properties such as the electronic nature (electron-donating or -withdrawing) and steric bulk can be systematically varied in computational models to assess their impact on the reaction's energy profile.

DFT calculations can be used to model the entire catalytic cycle, identifying potential catalyst deactivation pathways and providing insights into the stability of key intermediates. For example, the binding energy of different ligands to the metal center can be calculated to predict their stability and propensity for dissociation.

**Table 3: Hypothetical Ligand Effects on a Catalyzed Reaction of Lactic acid, N-sec

Applications in Advanced Materials Science and Organic Synthesis

Utilization as Chiral Auxiliaries in Asymmetric Synthesis

Extensive research has been conducted to identify novel chiral auxiliaries for asymmetric synthesis. However, a review of the current scientific literature reveals no specific studies or documented applications of Lactic acid, N-sec-butyl amide in this capacity.

There is no available research data to support the use of this compound as a chiral auxiliary for inducing diastereoselectivity in chemical transformations.

The design of chiral ligands is a cornerstone of asymmetric catalysis. mdpi.comrsc.org Despite the potential for the chiral scaffold of this compound to be incorporated into ligand design, there are currently no published reports of its use in the synthesis of chiral ligands for asymmetric catalysis.

Integration into Polymer Architectures

The integration of this compound and related lactate (B86563) amides into polymer structures represents a significant area of research, driven by the demand for sustainable and functional materials. These compounds are primarily derived from lactic acid, a key bio-based chemical building block readily available from the fermentation of sugars. nih.gov

Lactate amides (LAs), including by extension the N-sec-butyl amide derivative, are valuable precursors for the synthesis of bio-based (meth)acrylic polymers. nih.govdocumentsdelivered.com The general strategy involves the transformation of the secondary hydroxyl group of the lactate amide into a polymerizable (meth)acrylate functionality. nih.gov This conversion is most commonly achieved through a reaction with acryloyl chloride in the presence of a base like triethylamine. documentsdelivered.com

The resulting lactate amide-based acrylic monomers can then be polymerized, often using techniques like reversible-deactivation radical polymerization (RDRP), to create well-defined polymers. documentsdelivered.com These polymers are gaining momentum as sustainable alternatives to petroleum-derived plastics. nih.govnih.gov The incorporation of the lactate amide moiety can influence the physical properties of the resulting polymer. For instance, polymers derived from N,N-dimethyl lactamide (B1674226) acrylate (B77674) have shown significantly higher glass transition temperatures (Tg) compared to their lactate ester counterparts, a phenomenon attributed to the strong intermolecular interactions of the polar amide groups. nih.gov Furthermore, the nature of the N-substituent on the amide can be used to tune properties like water solubility. researchgate.net

A key advantage of this approach is its potential role in a circular economy. Polylactic acid (PLA), a widely used biodegradable polymer, can be chemically depolymerized to yield lactate esters and amides. researchgate.net This process of aminolysis-mediated PLA depolymerization offers a promising route for upcycling PLA waste into new, high-value specialty polymers. nih.gov

Table 1: Properties of Lactate-Based Acrylic Polymers

Monomer Polymer Type Glass Transition Temp. (Tg) Key Properties
N,N-dimethyl lactamide acrylate Homopolymer (PDMLA) ~66 °C Water-soluble, higher Tg nih.gov
Ethyl lactate acrylate Homopolymer (PEtLA) ~ -10 °C Insoluble in water nih.gov

This table is generated based on data for related lactate amide and ester polymers to illustrate the principles of property tuning. Specific data for poly(N-sec-butyl lactamide acrylate) is not available.

Amides have been identified as effective non-polymerizable catalytic adjuncts (NPCAs) in the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid, to produce polylactic acid (PLA). nih.govcapes.gov.br While the specific use of this compound has not been detailed, the principle has been demonstrated with structurally similar amides like N-ethylacetamide and N-methylbenzamide. capes.gov.br

The challenge in lactide ROP often lies with the catalyst. Tin-based catalysts are efficient but raise toxicity concerns, while iron(II) acetate (B1210297) (Fe(OAc)₂), a less toxic alternative, typically requires high temperatures (>170°C), which can lead to undesirable side reactions like racemization. nih.govcapes.gov.br Research has shown that the presence of amides as NPCAs can significantly enhance the catalytic activity of Fe(OAc)₂, allowing the polymerization to proceed at much milder temperatures (as low as 105°C). capes.gov.br

The proposed mechanism involves the amide acting as a ligand that increases the solubility and activity of the iron catalytic center. nih.gov This facilitates the coordination and insertion mechanism of the ROP, leading to the formation of PLA with high conversion rates and yields. Crucially, the lower reaction temperatures enabled by the amide adjuncts prevent racemization, preserving the stereochemistry of the polylactide, and result in polymers with low polydispersity. capes.gov.br

Table 2: Effect of Amide NPCA on Fe(OAc)₂-Catalyzed Lactide ROP

NPCA Temperature (°C) Conversion (%) Polydispersity (Đ) Racemization
None >170 High Higher Yes capes.gov.br
N-ethylacetamide 105-145 up to 99 ≤ 1.1 No (at ≤145°C) capes.gov.br

This table presents data for model amides to demonstrate the principle of using amides as NPCAs. Specific data for this compound is not available.

Role in Supramolecular Chemistry and Chiral Recognition Systems

The field of supramolecular chemistry investigates the non-covalent interactions between molecules. Chiral recognition, a key aspect of this field, involves the differential interaction of a chiral host molecule with the enantiomers of a chiral guest. Although the N-H functionality and chiral center of this compound make it a potential candidate for forming hydrogen-bonded supramolecular assemblies and participating in chiral recognition events, there is currently no specific research in the scientific literature detailing its application in these systems.

Emerging Applications in Green Chemistry and Sustainable Processes (e.g., Deep Eutectic Solvents)

The investigation into the applications of this compound, also known as N-sec-butyl-2-hydroxypropanamide, in the realm of green chemistry and sustainable processes is a nascent field of study. While the broader class of lactic acid derivatives has seen significant exploration for its potential in creating more environmentally benign chemical processes, specific research detailing the role of the N-sec-butyl amide variant is limited. However, by examining the properties of related compounds and the general principles of green chemistry, potential avenues for its application can be extrapolated, particularly in the context of deep eutectic solvents (DESs).

Deep eutectic solvents are a class of solvents that are typically formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). These mixtures exhibit a significant depression in their melting point compared to the individual components, often resulting in a liquid state at or near room temperature. Their low volatility, non-flammability, biodegradability, and the potential for being derived from renewable resources make them attractive alternatives to traditional volatile organic solvents.

Lactic acid itself is a well-known component in the formation of natural deep eutectic solvents (NADES). Its ability to act as a hydrogen bond donor makes it a versatile ingredient in creating these green solvents. Given that this compound retains the hydroxyl group of lactic acid, it could theoretically function as a hydrogen bond donor in a DES system. The presence of the N-sec-butyl amide group would introduce different steric and electronic properties compared to lactic acid, potentially leading to DES with unique solvation characteristics.

The potential for this compound to be used in DES could be explored in various applications, including:

Biomass processing: DES are being investigated for their ability to dissolve and fractionate lignocellulosic biomass, a critical step in the production of biofuels and bio-based chemicals. The specific properties of a DES based on this compound could offer advantages in the selective extraction of lignin (B12514952) or cellulose (B213188).

Organic synthesis: As a reaction medium, a DES containing this compound could influence reaction rates and selectivities. The amide functionality might interact differently with reactants and catalysts compared to the carboxylic acid group of lactic acid.

Extractions: The unique polarity and hydrogen bonding capabilities of such a DES could be tailored for the extraction of specific bioactive compounds from natural products.

While direct experimental evidence is not yet available in published literature, the structural features of this compound suggest a plausible role in the formulation of novel deep eutectic solvents. Further research is necessary to synthesize and characterize DES containing this compound and to evaluate their performance in various green chemistry applications.

Future Research Directions and Perspectives

Development of Novel Stereoselective Synthetic Methodologies

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like Lactic acid, N-sec-butyl amide. The development of novel stereoselective synthetic methodologies is crucial for accessing enantiomerically pure forms of this compound, which are essential for many of its potential applications.

Future research should focus on a variety of advanced synthetic strategies. One promising avenue is the use of chiral N-heterocyclic carbene (NHC) catalysis . A visible-light-induced NHC-catalyzed asymmetric amination of ketenes has been shown to be an effective method for constructing α-chiral amides with high yields and stereoselectivities. rsc.org Adapting this methodology to the specific synthesis of this compound could provide a highly efficient and atom-economical route.

Another area of exploration is the use of earth-abundant metal catalysis . Recent advancements have demonstrated the utility of chiral cobalt catalysts for the enantioconvergent amidation of racemic tertiary alkyl halides, yielding sterically demanding α-tetrasubstituted amides. acs.org Investigating similar cobalt-based catalytic systems for the coupling of lactic acid derivatives with sec-butylamine (B1681703) could lead to robust and scalable synthetic processes.

Furthermore, the development of racemization-free coupling reagents is essential for preserving the stereochemical integrity of the chiral centers during amide bond formation. rsc.org Research into novel activating agents that minimize racemization, such as those based on ynamides or specialized phosphonium (B103445) and uranium salts, would be highly beneficial for the synthesis of enantiopure this compound. rsc.org

A comparative table of potential stereoselective synthetic methods is presented below:

Methodology Potential Advantages Key Research Focus Relevant Findings
Chiral NHC CatalysisMild reaction conditions, high stereoselectivity, atom economy.Adaptation to lactic acid derivatives and sec-butylamine.Efficient for α-chiral amide synthesis. rsc.org
Earth-Abundant Metal CatalysisUse of inexpensive and abundant metals like cobalt, high enantioselectivity.Development of specific catalysts for the target molecule.Successful for sterically bulky chiral amides. acs.org
Racemization-Free CouplingPreservation of stereochemical purity.Design of new, efficient, and low-toxicity reagents.Various reagents have been developed for peptide and amide synthesis. rsc.org
Enzymatic SynthesisHigh stereospecificity, environmentally friendly conditions.Screening and engineering of suitable enzymes (e.g., lipases).Enzymes are widely used for the resolution and synthesis of chiral compounds.

Exploration of Expanded Reactivity and Transformative Potential

Understanding the reactivity of this compound is key to unlocking its full transformative potential. The presence of a hydroxyl group alpha to the amide carbonyl introduces unique reactivity patterns that can be exploited for further chemical transformations.

A significant area for future investigation is the direct amination of the α-hydroxy group . A titanium tetrachloride (TiCl4)-mediated reaction has been developed for the direct amination of α-hydroxy amides, providing a route to α-amino amides. nih.govrug.nlrug.nl These α-amino amides are valuable building blocks in medicinal chemistry. nih.gov Applying this methodology to this compound could yield N-sec-butyl-2-aminopropanamide derivatives, opening doors to new families of compounds with potential biological activity.

The Weerman degradation is another reaction pathway worthy of exploration. This reaction converts α-hydroxy amides into the corresponding aldehydes with one less carbon atom. stackexchange.com Subjecting this compound to Weerman degradation conditions could be a novel route to producing N-sec-butylformamide and acetaldehyde, which are valuable chemical intermediates.

The influence of the hydroxyl group on the reactivity of the amide bond and the sec-butyl group should also be systematically studied. For instance, the hydroxyl group may act as an internal catalyst in certain reactions, enhancing reactivity as has been observed in the aza-Michael addition with β-hydroxy amines. rsc.org Investigating the high-temperature chemistry, including potential radical reactions involving the butyl group, could also reveal novel decomposition or rearrangement pathways. rsc.org

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the design of new chemical systems. walshmedicalmedia.comjstar-research.com

Future research should employ advanced computational modeling to gain deeper insights into this compound. Quantum mechanical methods , such as Density Functional Theory (DFT), can be used to calculate the molecule's three-dimensional structure, conformational preferences, and electronic properties. walshmedicalmedia.commit.edu This information is crucial for understanding its interactions with other molecules and for predicting its spectroscopic signatures (e.g., NMR, IR).

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different solvent environments and at various temperatures. walshmedicalmedia.com This can provide insights into its conformational flexibility and potential for self-assembly or aggregation.

Furthermore, computational models can be developed to predict the enantioselectivity of synthetic reactions . By calculating the transition state energies for the formation of different stereoisomers, it is possible to predict the enantiomeric excess (e.e.) for a given catalyst and substrate combination. acs.org This in silico screening approach can save significant time and resources by identifying the most promising catalytic systems for experimental validation. acs.org The development of such predictive models for the synthesis of this compound would be a significant step forward. taylorfrancis.com

The following table summarizes some key properties of this compound that can be predicted using computational methods:

Property Computational Method Significance
3D Molecular GeometryDFT, Ab initio methodsUnderstanding steric and electronic properties. jstar-research.com
Conformational AnalysisMD simulations, Potential Energy Surface scansPredicting the most stable conformers in solution. jstar-research.com
Spectroscopic Properties (NMR, IR, VCD)DFT, Time-dependent DFTAiding in experimental characterization and stereochemical assignment. jstar-research.com
Reaction Energetics and PathwaysDFT, Transition State TheoryPredicting reactivity and guiding the design of new transformations. walshmedicalmedia.com
Enantioselectivity of SynthesisTransition State ModelingRational design of stereoselective synthetic routes. acs.org

Innovative Applications in Specialized Chemical Systems

The unique structural features of this compound—a chiral center, a secondary amide, a hydroxyl group, and a moderately bulky alkyl substituent—suggest a range of innovative applications in specialized chemical systems.

One potential application is as a chiral building block or synthon . The enantiomerically pure forms of this compound can be used as starting materials for the synthesis of more complex chiral molecules, including natural products and pharmaceuticals. researchgate.net The hydroxyl and amide functionalities provide convenient handles for further chemical modification.

Another promising area is its use as a chiral ligand for asymmetric catalysis. The amide and hydroxyl groups can coordinate to metal centers, creating a chiral environment that can induce stereoselectivity in a variety of chemical reactions. The sec-butyl group can be varied to fine-tune the steric and electronic properties of the resulting metal complex.

The compound could also serve as a chiral resolving agent . By forming diastereomeric salts or complexes with a racemic mixture, it may be possible to separate the enantiomers of other chiral compounds. Its properties could also be explored for applications in chiral chromatography , either as a component of the stationary phase or as a chiral selector in the mobile phase.

Finally, the potential for this compound to act as a gelator for organic solvents could be investigated. The combination of hydrogen bond donor and acceptor sites (amide and hydroxyl groups) and the lipophilic sec-butyl group may allow it to form self-assembled fibrillar networks, leading to the formation of supramolecular gels.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing lactic acid, N-sec-butyl amide with high enantiomeric purity?

  • Methodology :

  • Condensation reactions : React lactic acid with sec-butylamine under catalytic conditions (e.g., carbodiimide coupling agents) to form the amide bond. Optimize pH and temperature to minimize racemization .
  • Enzymatic catalysis : Use lipases or proteases (e.g., immobilized Candida antarctica lipase B) to stereoselectively catalyze the amidation, preserving chiral integrity .
  • Purification : Employ recrystallization or chiral chromatography (e.g., using cyclodextrin-based columns) to isolate enantiomers .

Q. How can this compound be characterized structurally and functionally?

  • Analytical techniques :

  • NMR spectroscopy : Confirm amide bond formation via 1^1H and 13^{13}C NMR (e.g., carbonyl carbon shifts at ~170 ppm) .
  • X-ray diffraction : Resolve crystal structure to determine stereochemistry and hydrogen-bonding patterns .
  • Chromatography : Use HPLC with chiral stationary phases (e.g., polysaccharide derivatives) to assess enantiomeric excess .

Q. What electrochemical methods are suitable for detecting lactic acid derivatives in biological matrices?

  • Sensor design :

  • Enzyme-mimetic nanocomposites : Develop NiO@Au or NiS-based electrodes for amperometric detection, optimizing sensitivity (e.g., LOD < 1 µM) .
  • Polymeric microneedle electrodes : Integrate microneedle arrays for minimally invasive, real-time monitoring in interstitial fluid .

Advanced Research Questions

Q. How does this compound influence the crystallization kinetics of polylactic acid (PLA)?

  • Experimental design :

  • Nonisothermal crystallization : Use differential scanning calorimetry (DSC) to measure nucleation efficiency (e.g., crystallization half-time reduction by 30–50% at 1–5 wt% loading) .
  • In situ spectroscopy : Probe crystallization mechanisms via real-time FTIR (e.g., monitoring C=O stretching bands) .
    • Data contradiction analysis : Discrepancies in nucleation efficiency may arise from varying PLA stereochemistry (e.g., PLLA vs. PDLA) or amide aggregation states .

Q. What strategies resolve enantiomeric interference when analyzing this compound in complex mixtures?

  • Separation techniques :

  • Immunoaffinity LC-MS : Use chiral antibodies (e.g., anti-D-lactic acid monoclonal antibodies) for selective enrichment .
  • Cyclic peptide nanotubes : Simulate enantioselective binding via DFT modeling (e.g., nanotube diameter < 1 nm optimizes D/L selectivity) .

Q. How do structural modifications of the sec-butyl group affect the compound’s bioactivity or polymer compatibility?

  • Structure-activity relationship (SAR) studies :

  • Alkyl chain branching : Compare tert-butyl vs. sec-butyl analogs via molecular dynamics simulations (e.g., steric effects on PLA chain mobility) .
  • Toxicity profiling : Assess cytotoxicity in human cell lines (e.g., HepG2) using MTT assays; current evidence suggests no acute toxicity .

Data Interpretation and Reproducibility

Q. Why do studies report conflicting results on the nucleating efficiency of lactic acid amides in PLA?

  • Critical variables :

  • Concentration thresholds : Nucleation efficiency may peak at 2–3 wt%, beyond which aggregation reduces effectiveness .
  • Cooling rates : Faster cooling (e.g., >10°C/min) can obscure nucleator effects by promoting homogeneous crystallization .
    • Validation protocols : Standardize testing conditions (e.g., ISO 11357-3 for DSC) and report PLA molecular weight/dispersity (Đ) .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Safety protocols :

  • Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors .
  • Waste disposal : Neutralize residual sec-butylamine with dilute acetic acid before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.